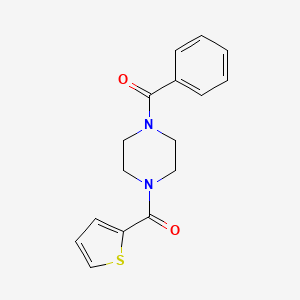

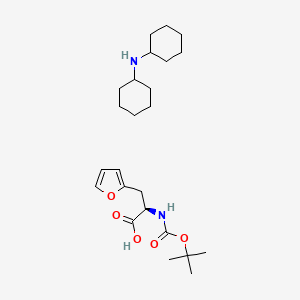

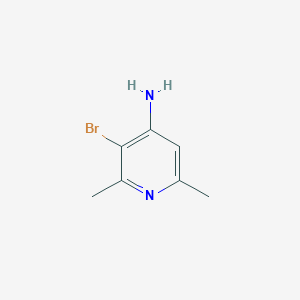

![molecular formula C9H7ClF3N3O2 B3035635 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]malonamide CAS No. 338396-82-0](/img/structure/B3035635.png)

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]malonamide

Vue d'ensemble

Description

The compound “2,3-Dichloro-5-(trifluoromethyl)pyridine” is reported as an intermediate of herbicide . Another related compound, “2-Chloro-5-(trifluoromethyl)phenol”, is a chemical reagent used in the synthesis of aryloxy oxo pyrimidinone that displays ALK-selective inhibition .

Synthesis Analysis

The synthesis of “2,3-Dichloro-5-(trifluoromethyl)pyridine” has been reported. A palladium-catalyzed monoalkoxycarbonylation of 2,3-dichloro-5-(trifluoromethyl)pyridine has also been reported .Molecular Structure Analysis

The molecular structure of a related compound, “2-([3-chloro-5-(trifluoromethyl)pyridin-2-yl]thio)ethanamine hydrochloride”, has been reported. It has an empirical formula of C8H9Cl2F3N2S and a molecular weight of 293.14 .Chemical Reactions Analysis

“3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid” can be easily attached to molecule scaffolds through amination reactions .Physical And Chemical Properties Analysis

A related compound, “3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine”, has a melting point of 16-20 °C, a boiling point of 50-55 °C/11 mmHg, a density of 1.524 g/mL at 25 °C, and a refractive index of n20/D 1.433 .Applications De Recherche Scientifique

Inhibitory Activities

- N-(trifluoromethyl-2-pyridinyl)alkane- and arenesulfonamides, closely related to 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]malonamide, have been synthesized and demonstrated inhibitory activities against secretory phospholipase A₂, with one analog showing significant inhibitory activity (Nakayama et al., 2011).

Antitumor Activity

- Enantiomers of pyridinesulfonamide derivatives, including those similar to the chemical , have shown inhibitory effects on PI3Kα kinase and exhibited anticancer activities in vitro (Zhou et al., 2015).

Synthesis and Structural Analysis

- Malonamides, including those related to 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]malonamide, have been synthesized and analyzed for their structural characteristics. These compounds have potential applications in medicinal chemistry and drug development (Galeazzi et al., 1999).

Chelating Properties

- Certain malonamide derivatives, related to the compound , have shown potential chelating potency for iron(III) ions. This property is significant for applications in areas like heavy metal detoxification (Yu, 2014).

Solvent Extraction Research

- Malonamide derivatives are extensively investigated for solvent extraction of lanthanides, actinides, and platinum group metal ions. Their extraction behavior has been studied, indicating their potential application in waste management and recycling of precious metals (Micheau et al., 2023).

Mécanisme D'action

Safety and Hazards

The safety data sheet for a related compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, germ cell mutagenicity, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Orientations Futures

Propriétés

IUPAC Name |

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanediamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3N3O2/c10-4-1-3(9(11,12)13)2-16-6(4)5(7(14)17)8(15)18/h1-2,5H,(H2,14,17)(H2,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTNGAAYTVXHQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C(C(=O)N)C(=O)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]malonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

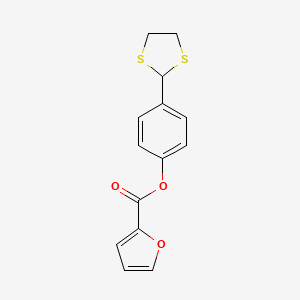

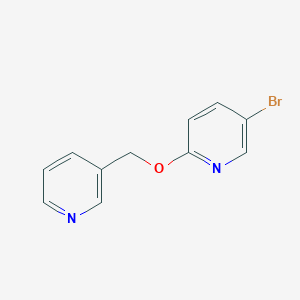

![[4-[(3-Chloro-4-fluorophenyl)iminomethyl]phenyl] 4-methylbenzoate](/img/structure/B3035553.png)

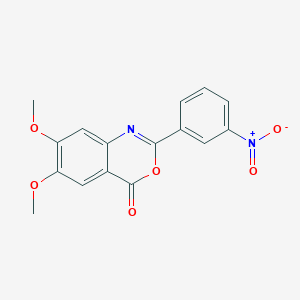

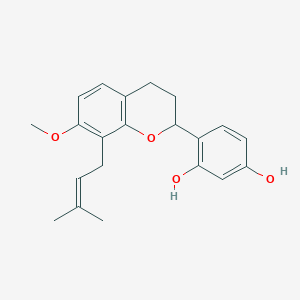

![1-Chloro-4-({[(cyclohexylcarbonyl)oxy]imino}methyl)benzene](/img/structure/B3035558.png)

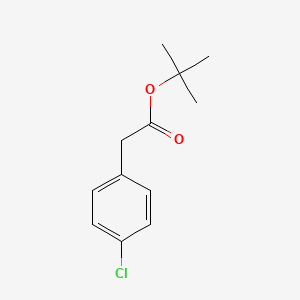

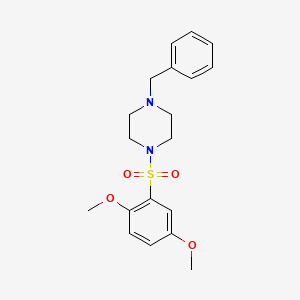

![2-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3035568.png)

![2-[(2,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B3035572.png)